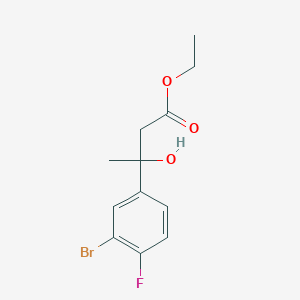

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

Description

Properties

Molecular Formula |

C12H14BrFO3 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate |

InChI |

InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3 |

InChI Key |

PBWPOAOMANTRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(3-Bromo-4-Fluorophenyl)-3-Hydroxybutanoic Acid

The most widely documented method involves esterification of the corresponding carboxylic acid with ethanol under acidic conditions.

Procedure :

- Reactants : 3-(3-Bromo-4-fluorophenyl)-3-hydroxybutanoic acid (1 equiv), ethanol (excess)

- Catalyst : Sulfuric acid (5–10 mol%)

- Conditions : Reflux at 80–85°C for 4–6 hours

- Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and vacuum distillation

- Yield : 70–85% (reported for analogous esters)

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–85°C |

| Reaction Time | 4–6 hours |

| Purity (VPC) | 89–92% |

| Distillation Pressure | 3.4 mm Hg (for analogous compounds) |

Biocatalytic Asymmetric Synthesis

Enzymatic methods enable enantioselective synthesis, critical for pharmaceutical applications.

Procedure :

- Substrate : Ethyl 3-(3-bromo-4-fluorophenyl)-3-ketobutanoate

- Enzyme : Ketoreductase (e.g., from Saccharomyces cerevisiae)

- Cofactor : NADP+ regenerated via glucose dehydrogenase

- Conditions : pH 7.0, 30°C, 40–57 hours

- Yield : 90–97% (reported for similar cyanohydrin intermediates)

- Enantiomeric Excess : >99% R-configuration achieved using halohydrin dehalogenase

- Scale : Demonstrated at 10–100 g scale in industrial settings

Continuous Flow Process for Industrial Scale-Up

Patent data highlights optimized large-scale synthesis using continuous flow reactors:

Steps :

- Protection : React 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with dimethoxypropane (2.5 equiv) at 60–65°C for 2 hours to form a cyclic acetal intermediate.

- Esterification : Introduce ethanol (3 equiv) and sulfuric acid in a continuous flow system at 70°C.

- Distillation : Recover unreacted ethanol and isolate the product via short-path distillation (63–90°C at 3.4 mm Hg).

| Metric | Value |

|---|---|

| Overall Yield | 44–50% (crude), 89% pure |

| Throughput | 50–100 kg/day (plant-scale) |

Spectroscopic Characterization

Critical analytical data for quality control:

- 1H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (dd, 2H, CH₂CO), 4.15 (q, 2H, OCH₂), 4.95 (s, 1H, OH), 7.25–7.45 (m, 3H, aromatic).

- IR (neat) : 3450 cm⁻¹ (O-H), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

Comparative Analysis of Methods

| Method | Yield | Enantiomeric Excess | Scalability |

|---|---|---|---|

| Acid-Catalyzed Esterification | 70–85% | Racemic | Lab-scale |

| Biocatalytic Reduction | 90–97% | >99% R | Pilot-scale |

| Continuous Flow | 44–50% | Racemic | Industrial |

Challenges and Optimization

- Side Reactions : Hydrolysis of the ester under prolonged reflux requires strict moisture control.

- Catalyst Recycling : Immobilized enzymes (e.g., on silica gel) improve cost-efficiency in biocatalytic routes.

- Purification : Fractional distillation or recrystallization in heptane achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxobutanoate.

Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanol.

Substitution: 3-(3-amino-4-fluorophenyl)-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo hydrolysis or other chemical transformations, modulating the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂)

Molecular Weight : 167.16 g/mol

Key Features :

- Contains amino and difluoro substituents on the butanoate ester.

- Lacks aromatic or bromine groups.

Functional Differences :

- The amino group enhances nucleophilicity, enabling participation in amidation or condensation reactions, unlike the bromo-fluorophenyl group in the target compound .

Applications : Likely used as a precursor in peptide mimetics or fluorinated drug synthesis due to its polar functional groups .

Ethyl (±)-3-hydroxybutyrate (C₆H₁₂O₃)

Molecular Weight : 132.16 g/mol

Key Features :

- A simple ester with a hydroxy group at C3.

- No halogen or aromatic substituents.

Functional Differences :

- The absence of halogens or aromatic rings reduces steric hindrance and lipophilicity, making it more water-soluble than the target compound .

- The hydroxy group may undergo oxidation or esterification, but its reactivity is less complex compared to halogenated analogs.

Applications : Functions as a metabolite in ketone body metabolism or a flavoring agent in food chemistry .

Comparative Data Table

| Parameter | Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate | Ethyl 3-amino-4,4-difluorobutanoate | Ethyl (±)-3-hydroxybutyrate |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄BrFO₃ | C₆H₁₁F₂NO₂ | C₆H₁₂O₃ |

| Molecular Weight (g/mol) | 305.15 | 167.16 | 132.16 |

| Key Substituents | Bromo, fluoro, phenyl, hydroxy | Amino, difluoro | Hydroxy |

| Hazard Profile | H315, H319, H335 (irritant) | Not specified | Not specified |

| Storage Conditions | 4–8°C | Room temperature (inferred) | Not specified |

| Applications | Pharmaceutical intermediates | Fluorinated drug synthesis | Metabolite/flavoring agent |

Research Findings and Implications

Pharmacological Potential

- The halogenated aromatic core of the target compound enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents. In contrast, Ethyl (±)-3-hydroxybutyrate’s simplicity limits its therapeutic utility .

Biological Activity

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is a compound of increasing interest in the fields of medicinal chemistry and biocatalysis. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with ethyl 3-hydroxybutanoate. The reaction conditions can vary, but high yields are often achieved through optimized catalytic methods.

| Reagent | Amount | Yield |

|---|---|---|

| 3-Bromo-4-fluoroaniline | 95 mg (0.5 mmol) | 94% |

| Ethyl 3-hydroxybutanoate | 132 mg (1 mmol) | Full conversion |

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways.

- Enzyme Interaction : The compound is known to modulate enzyme activity, which can lead to alterations in metabolic processes.

- Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, although further research is required to confirm these findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive strains.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

Case Studies

- Case Study 1 : A study published in ACS Omega explored the compound's role in enzyme inhibition, demonstrating a significant reduction in enzyme activity at concentrations above 10 µM .

- Case Study 2 : Research from the University of Groningen highlighted its application in synthesizing chiral alcohols and amino acids, showcasing its versatility as a synthetic intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.